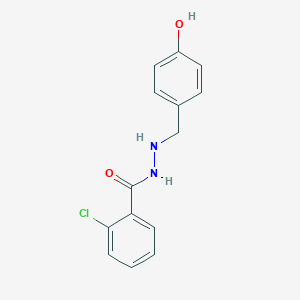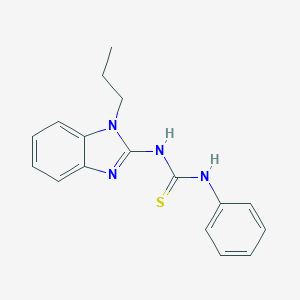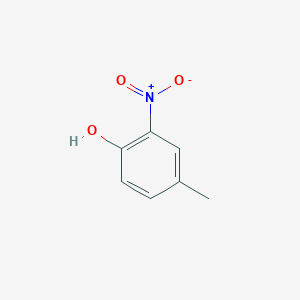![molecular formula C11H12N4O3S B228425 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MTAA belongs to the thiazole family of compounds and has been studied for its ability to inhibit certain enzymes and proteins in the body.
Mécanisme D'action
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid works by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to have a high affinity for certain enzymes and proteins, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its high affinity for certain enzymes and proteins, making it a potent inhibitor. Additionally, its synthetic nature allows for easy modification of its chemical structure, potentially leading to the development of more potent inhibitors. However, one limitation of using 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential area of research is the development of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, particularly in human subjects.
Méthodes De Synthèse
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized using a variety of methods, including the reaction of 2-amino-4-oxothiazole with methyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the intermediate with acetic acid.
Applications De Recherche Scientifique
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes and proteins, including human carbonic anhydrase II and III, and the serine protease, thrombin. These enzymes and proteins play important roles in various physiological processes, including blood clotting and acid-base balance.
Propriétés
Formule moléculaire |
C11H12N4O3S |
|---|---|
Poids moléculaire |
280.31 g/mol |
Nom IUPAC |
2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H12N4O3S/c1-15-4-2-3-7(15)6-12-14-11-13-10(18)8(19-11)5-9(16)17/h2-4,6,8H,5H2,1H3,(H,16,17)(H,13,14,18)/b12-6+ |
Clé InChI |
HTLORNYFSYVJGF-WUXMJOGZSA-N |
SMILES isomérique |
CN1C=CC=C1/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CN1C=CC=C1C=NNC2=NC(=O)C(S2)CC(=O)O |
SMILES canonique |
CN1C=CC=C1C=NNC2=NC(=O)C(S2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
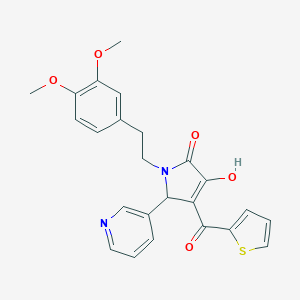
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
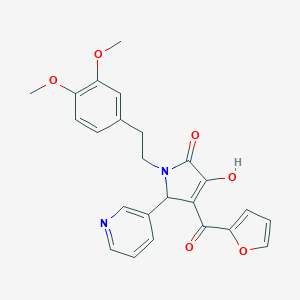



![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
